molecular formula C10H11NOS B1642542 2-Benzothiazolemethanol, alpha-ethyl-

2-Benzothiazolemethanol, alpha-ethyl-

Cat. No.: B1642542
M. Wt: 193.27 g/mol
InChI Key: VCCWOBVVQHFRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzothiazolemethanol, alpha-ethyl- is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzothiazolemethanol, alpha-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazolemethanol, alpha-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)propan-1-ol

InChI

InChI=1S/C10H11NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h3-6,8,12H,2H2,1H3

InChI Key

VCCWOBVVQHFRGS-UHFFFAOYSA-N

SMILES

CCC(C1=NC2=CC=CC=C2S1)O

Canonical SMILES

CCC(C1=NC2=CC=CC=C2S1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1,3-benzothiazole-2-carbaldehyde (0.96 g, 5.88 mmol) in THF (15.0 mL) was added ethylmagnesium bromide (1.0 M solution in THF, 12.0 mL, 12.0 mmol, 2 eq), slowly over 15 minutes (an exotherm was observed). The resulting dark red solution was stirred at room temperature for 55 minutes, then quenched with saturated aqueous ammonium chloride solution (4 mL). The mixture was then concentrated under reduced pressure. Purification by flash chromatography on silica gel (0-70% EtOAc in hexanes gradient) provided the title compound as a red oil.
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